4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is an organic compound with a complex structure It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-(4-amino-2-sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control the reaction parameters, such as temperature, pressure, and pH, to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Uniqueness
4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. Its structure allows for various chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
89033-46-5 |
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Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
4-amino-5-oxo-1,4-dihydropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H5N3O3/c5-1-2(4(9)10)6-7-3(1)8/h1H,5H2,(H,7,8)(H,9,10) |
InChI Key |
DFZDSVCIGKAJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=NNC1=O)C(=O)O)N |
Origin of Product |
United States |
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